9-Thiabicyclo(3.3.1)-non-1-ene
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Overview
Description
9-Thiabicyclo(3.3.1)-non-1-ene is a sulfur-containing bicyclic compound with a unique structure that makes it an interesting subject for chemical research. The compound features a bicyclic framework with a sulfur atom incorporated into the ring system, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Thiabicyclo(3.3.1)-non-1-ene typically involves the reaction of 1,5-cyclooctadiene with sulfur dichloride in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures, around -50°C, to control the reactivity and prevent side reactions. The product is then purified through extraction and washing protocols to achieve high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
9-Thiabicyclo(3.3.1)-non-1-ene undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfur atom in the compound can participate in nucleophilic substitution reactions, where nucleophiles like azides and cyanides replace other substituents.
Skeletal Rearrangement: The compound can undergo skeletal rearrangement under pyrolytic and base-induced conditions, leading to different structural isomers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include azides and cyanides, with reactions typically carried out in solvents like acetonitrile or water at room temperature.
Skeletal Rearrangement: Base-induced rearrangements often use strong bases like sodium hydroxide, while pyrolytic conditions involve heating the compound to high temperatures.
Major Products
Nucleophilic Substitution: The major products are derivatives where the sulfur atom is bonded to azide or cyanide groups.
Skeletal Rearrangement: The products include various isomers with different ring structures and substituent positions.
Scientific Research Applications
9-Thiabicyclo(3.3.1)-non-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Thiabicyclo(3.3.1)-non-1-ene involves its ability to form episulfonium intermediates due to the sulfur atom’s anchimeric assistance. These intermediates can be efficiently captured by various nucleophiles, leading to the formation of new chemical bonds and structures . The sulfur atom’s lone pairs of electrons play a crucial role in facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-9-thiabicyclo(3.3.1)nonane: This compound is similar in structure but contains chlorine atoms, making it more reactive in nucleophilic substitution reactions.
9-Selenabicyclo(3.3.1)nonane: This selenium-containing analog exhibits different reactivity due to the presence of selenium instead of sulfur.
Uniqueness
9-Thiabicyclo(3.3.1)-non-1-ene is unique due to its sulfur atom, which imparts distinct chemical properties and reactivity. Its ability to undergo skeletal rearrangement and form stable episulfonium intermediates sets it apart from other bicyclic compounds .
Properties
CAS No. |
50436-33-4 |
---|---|
Molecular Formula |
C8H12S |
Molecular Weight |
140.25 g/mol |
IUPAC Name |
9-thiabicyclo[3.3.1]non-1-ene |
InChI |
InChI=1S/C8H12S/c1-3-7-5-2-6-8(4-1)9-7/h3,8H,1-2,4-6H2 |
InChI Key |
NXYUYXMXSTVYSG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC=C(C1)S2 |
Origin of Product |
United States |
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